molecular formula C14H9NO3 B6396618 4-(4-Cyanophenyl)-3-hydroxybenzoic acid CAS No. 1261901-09-0

4-(4-Cyanophenyl)-3-hydroxybenzoic acid

Cat. No.: B6396618
CAS No.: 1261901-09-0
M. Wt: 239.23 g/mol
InChI Key: HUVFPYBAVMUPIL-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-3-hydroxybenzoic acid (CAS: 927676-33-3) is a biphenyl-based carboxylic acid derivative with the molecular formula C₁₄H₁₀O₅ and a molar mass of 258.23 g/mol. Its structure features a hydroxyl group at the 3-position and a 4-cyanophenyl substituent at the 4-position of the benzoic acid backbone (Figure 1). Key physicochemical properties include a predicted boiling point of 520.3±50.0 °C, density of 1.449±0.06 g/cm³, and a pKa of 3.95±0.10 . This compound is utilized in advanced material synthesis, such as metal-organic frameworks (MOFs), due to its dual carboxylic acid groups and rigid aromatic backbone.

Properties

IUPAC Name

4-(4-cyanophenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)16/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFPYBAVMUPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688807
Record name 4'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-09-0
Record name 4'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-3-hydroxybenzoic acid typically involves the reaction of 4-cyanophenylboronic acid with 3-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(4-Cyanophenyl)-3-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(4-Cyanophenyl)-3-oxobenzoic acid.

    Reduction: 4-(4-Aminophenyl)-3-hydroxybenzoic acid.

    Substitution: 4-(4-Cyanophenyl)-3-alkoxybenzoic acid.

Scientific Research Applications

4-(4-Cyanophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxybenzoic acid moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

4-Hydroxybenzoic Acid (CAS: 99-96-7)
  • Structure: Lacks the cyanophenyl group; hydroxyl at 4-position.
  • Properties : pKa ~4.5 (experimental), lower molecular weight (138.12 g/mol), and higher solubility in water compared to the target compound due to reduced hydrophobicity .
  • Biological Activity : Biologically inactive in salicylic acid (SA)-binding studies, highlighting the critical role of substituent position and type .
3-Hydroxybenzoic Acid
  • Properties : pKa ~4.1, lower molar mass (154.12 g/mol).
  • Activity: Similarly inactive in SA-mediated plant defense mechanisms, emphasizing that the cyanophenyl group in the target compound may confer unique binding or reactivity .
3-(4-Cyanophenoxy)benzoic Acid (CAS: 313549-93-8)
  • Structure: Cyanophenyl group linked via ether (phenoxy) at 3-position.
  • Properties: Molecular formula C₁₄H₉NO₃, molar mass 239.23 g/mol. The ether linkage reduces acidity (higher pKa vs. direct phenyl attachment) and may decrease metabolic stability compared to the target compound .
4'-Cyano-biphenyl-3-carboxylic Acid
  • Structure: Biphenyl core with cyano at 4'-position and carboxylic acid at 3-position.

Table 1. Key Comparative Data

Compound Molecular Formula Molar Mass (g/mol) pKa Key Functional Groups Biological Activity
4-(4-Cyanophenyl)-3-hydroxybenzoic acid C₁₄H₁₀O₅ 258.23 3.95* –OH, –CN, –COOH Not reported; MOF applications
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 ~4.5 –OH, –COOH Inactive in SA-binding
3-Hydroxybenzoic acid C₇H₆O₃ 154.12 ~4.1 –OH, –COOH Inactive in SA-binding
3-(4-Cyanophenoxy)benzoic acid C₁₄H₉NO₃ 239.23 Not reported –O–C₆H₄–CN, –COOH Intermediate in drug synthesis
4'-Cyano-biphenyl-3-carboxylic acid C₁₄H₉NO₂ 239.23 ~3.5 –CN, –COOH Ligand in coordination chemistry

*Predicted value

Electronic and Steric Effects

  • Cyanophenyl vs. Halogenated Derivatives: Electron-withdrawing –CN groups enhance acidity compared to –Cl or –F substituents (e.g., 4-(3-Chloro-4-fluorophenyl)benzoic acid, pKa ~2.5–3.0) .
  • Hydroxyl Group Impact: The 3-hydroxyl group in the target compound introduces hydrogen-bonding capacity absent in non-hydroxylated analogs like 4'-cyano-biphenyl-3-carboxylic acid .

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